1-Ethyl-5-fluoro-1h-indole-2,3-dione
Overview
Description
1-Ethyl-5-fluoro-1H-indole-2,3-dione is a chemical compound with the CAS Number: 776-47-6 and a molecular weight of 193.18 . Its linear formula is C10 H8 F N O2 .
Synthesis Analysis
The synthesis of 1-Ethyl-5-fluoro-1H-indole-2,3-dione and its derivatives has been a subject of research. For instance, a one-pot, three-component Fischer indolisation–N-alkylation protocol has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 1-Ethyl-5-fluoro-1H-indole-2,3-dione can be represented by the linear formula C10 H8 F N O2 . More detailed structural information may be available in specific databases or scientific literature.Physical And Chemical Properties Analysis
1-Ethyl-5-fluoro-1H-indole-2,3-dione is a solid at room temperature . Its molecular weight is 193.18 . More detailed physical and chemical properties may be available in specific databases or scientific literature.Scientific Research Applications
Antituberculosis Activity
1-Ethyl-5-fluoro-1H-indole-2,3-dione derivatives demonstrate significant potential in treating tuberculosis. A study synthesized a series of 5-fluoro-1H-indole-2,3-dione derivatives and evaluated their effectiveness against Mycobacterium tuberculosis. The research highlighted compounds that exhibited notable inhibitory activity in primary screenings, emphasizing the potential of these compounds in antituberculosis applications (Karalı et al., 2007).
Antiviral Properties
Recent research has synthesized novel 5-fluoro-1H-indole-2,3-dione derivatives and tested their antiviral effects against a range of viruses, including HSV-1, HSV-2, and Coxsackie B4 virus. The study found that certain derivatives were effective against these viruses, indicating the potential of 1-Ethyl-5-fluoro-1H-indole-2,3-dione derivatives in antiviral therapy (Şeyma Sevinçli et al., 2020).
Antimicrobial Activity
A 2015 study synthesized a novel series of compounds related to 1-Ethyl-5-fluoro-1H-indole-2,3-dione and evaluated their antimicrobial activity. These compounds showed high antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus and Escherichia coli (Ashok et al., 2015).
Anticancer Activity
Research on 5-fluoro-1H-indole-2,3-dione derivatives has shown promising results in anticancer applications. A study synthesized thiosemicarbazone derivatives of 5-fluoro-1H-indole-2,3-dione and tested their cytotoxic effects on various cancer cell lines, revealing their potential as chemotherapeutic agents in cancer treatment, especially for B-lymphoma (Kuruca et al., 2008).
Chemosensory Applications
1H-Indole-2,3-dione, a closely related compound, has demonstrated potential as a chemosensor, particularly for detecting Fe3+ ions. A study reported that 1H-indole-2,3-dione exhibits high sensing capability for Fe3+ ions, indicating its potential application in the development of selective optical chemosensors (Fahmi et al., 2019).
Selective Carbonic Anhydrase Inhibitors
1-Ethyl-5-fluoro-1H-indole-2,3-dione derivatives have been explored as selective inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. A study synthesized these derivatives and tested their inhibition of different isoforms of human carbonic anhydrase, showing promising results for medical applications, particularly in targeting certain enzyme isoforms (Eraslan-Elma et al., 2022).
Corrosion Inhibition
Indole-2,3-dione derivatives, closely related to 1-Ethyl-5-fluoro-1H-indole-2,3-dione, have been studied for their potential as corrosion inhibitors. Research indicates that these compounds could be effective in preventing metal corrosion, particularly in acidic environments and in the presence of microbiological influences (Miao, 2014).
properties
IUPAC Name |
1-ethyl-5-fluoroindole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-2-12-8-4-3-6(11)5-7(8)9(13)10(12)14/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXXSAUARGEYGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C(=O)C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406091 | |
Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-5-fluoro-1h-indole-2,3-dione | |
CAS RN |
776-47-6 | |
Record name | 1-Ethyl-5-fluoro-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30406091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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